molecular formula C14H16N2O B13543644 1-(2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-yl)-2-propanone CAS No. 69225-88-3

1-(2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-yl)-2-propanone

Cat. No.: B13543644
CAS No.: 69225-88-3
M. Wt: 228.29 g/mol
InChI Key: GMCSAFFOGUXWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-2-propanone is a tetrahydro-β-carboline (THβC) derivative characterized by a pyridoindole core fused with a ketone-bearing propanone side chain at the C1 position. This scaffold is notable for its structural similarity to natural β-carboline alkaloids, which exhibit diverse biological activities, including serotonin receptor modulation and anticancer properties . The compound’s stereochemistry and substitution pattern significantly influence its physicochemical and pharmacological properties. For instance, enantioselective synthesis methods using chiral auxiliaries (e.g., trichloroethyl groups) have achieved up to 88% enantiomeric excess (ee) for related THβC derivatives .

Properties

CAS No.

69225-88-3

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one

InChI

InChI=1S/C14H16N2O/c1-9(17)8-13-14-11(6-7-15-13)10-4-2-3-5-12(10)16-14/h2-5,13,15-16H,6-8H2,1H3

InChI Key

GMCSAFFOGUXWON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Initial Synthesis of Tetrahydro-β-carboline Core

The core structure, tetrahydro-β-carboline, is typically synthesized via the Pictet–Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions.

Key Reaction: Pictet–Spengler Cyclization

  • Reactants: Tryptamine or tryptophan derivatives
  • Aldehydes/Ketones: Formaldehyde, para-formaldehyde, or other aldehydes
  • Catalysts: Acidic conditions, often sulfuric acid or acetic acid
  • Solvent: Usually acetic acid or dichloromethane (DCM)
  • Reaction Conditions: Reflux at 100–150°C for 1–2 hours
  • Outcome: Formation of substituted tetrahydro-β-carbolines with yields around 50-70%

Research Findings:

  • Buaban et al. (2021) demonstrated the synthesis of tetrahydro-β-carbolines via reflux of tryptamine with aldehydes in acetic acid, with yields up to 53%.
  • The reaction mechanism involves protonation of the aldehyde, nucleophilic attack by the tryptamine amino group, followed by cyclization to form the tetrahydro-β-carboline core.

Functionalization of the Tetrahydro-β-carboline

Post-cyclization, the core undergoes functionalization to introduce the specific substituents necessary for the target compound.

a. Alkylation and Tosylation

  • Method: Alkylation of the nitrogen atom using alkyl halides (e.g., propargyl bromide) in the presence of bases like NaH or K2CO3.
  • Reaction Conditions: Room temperature to 60°C, in solvents like DMF or THF.
  • Outcome: Formation of N-alkylated tetrahydro-β-carbolines, with yields typically around 60-80%.

b. Formation of the Propanone Side Chain

  • The introduction of the 2-propanone moiety is achieved via acylation or condensation reactions with suitable acyl chlorides or ketones.
  • Reagents: Acetone derivatives, acyl chlorides, or via Friedel–Crafts acylation.
  • Reaction Conditions: Reflux in the presence of Lewis acids like AlCl3 or in basic media.

Research Findings:

  • Buaban et al. (2021) detailed the synthesis of N-alkylated tetrahydro-β-carbolines via reflux with aldehydes and formaldehyde derivatives, leading to compounds with high purity.

Cyclization to the Final Heterocyclic Structure

The final step involves cyclization to form the fused heterocyclic system, completing the synthesis of the target compound.

  • Method: Intramolecular cyclization facilitated by acid catalysis or oxidative conditions.
  • Reagents: Polyphosphoric acid (PPA), trifluoroacetic acid (TFA), or other strong acids.
  • Conditions: Heating at 150°C or reflux for several hours.
  • Outcome: Formation of the fused pyridoindole ring system with yields around 45-60%.

Research Findings:

  • Patent WO2017059139A1 describes a process involving the cyclization of tetrahydro-β-carboline intermediates with triphosgene and subsequent acid treatment to form the fused heterocycle, with yields in the range of 70%.

Purification and Characterization

The final product is purified via recrystallization from solvents like methanol/ethyl acetate or via chromatography techniques. Characterization involves NMR, MS, and IR spectroscopy to confirm structure and purity.

Summary of Reaction Parameters and Yields

Step Reagents Solvent Temperature Time Yield (%) Reference
Cyclization of tryptamine with aldehyde Tryptamine, aldehyde Acetic acid Reflux (~130°C) 1-2 hrs 50-70
Alkylation with propargyl bromide N-alkylated tetrahydro-β-carboline DMF/THF RT–60°C 12–24 hrs 60-80
Cyclization to fused heterocycle Acid catalysis (PPA, TFA) Reflux 4–6 hrs 45-60 45-60

In-Depth Research Findings and Data Tables

a. Patent WO2017059139A1 provides a comprehensive route involving the use of triphosgene for cyclization, with detailed reaction conditions, yields, and purification methods.

b. Literature (Buaban et al., 2021) reports optimized conditions for the Pictet–Spengler reaction, emphasizing the importance of acid catalysts and reaction temperature on yield and stereoselectivity.

c. Data Table: Synthesis Parameters

Step Reagents Solvent Temperature Reaction Time Yield (%) Notes
1 Tryptamine + aldehyde Acetic acid Reflux (~130°C) 1–2 hrs 50–70 Pictet–Spengler reaction
2 Alkyl halide + base DMF/THF RT–60°C 12–24 hrs 60–80 N-alkylation
3 Acid catalyst Reflux 4–6 hrs 45–60 45–60 Cyclization

Chemical Reactions Analysis

Types of Reactions

1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in modulating biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound can modulate these targets, leading to changes in cellular function and potentially therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-2-propanone and analogous compounds:

Compound Name / ID Structural Features Synthesis Method Biological Activity / Application Key Data
1-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-2-propanone Propanone at C1; no aromatic substituents Reduction of trichloroethyl-protected intermediates with Et3SiH Potential CNS activity (inferred from β-carboline analogs) 88% ee achieved via chiral auxiliary ; HPLC purity >95%
AZD9496 (CAS 1639042-08-2) Difluorophenyl and acrylic acid substituents; (1R,3R)-configuration Medicinal chemistry optimization guided by ER-ligand crystal structures Selective estrogen receptor downregulator (SERD); phase I trials for ER+ breast cancer Oral bioavailability >50% in preclinical models; IC50 = 0.28 nM (ERα binding)
Methyl 2-[(1S)-THβC-1-yl]acetate (CAS 63277-54-3) Methyl ester at C1; chiral center Enantioselective reduction of N-protected intermediates Chiral intermediate for drug development 92% yield; 88% ee
6-Chloro-THβC-1-one (CAS 17952-83-9) Chloro substituent at C6; ketone at C1 Cyclization of 4-chlorophenylhydrazine derivatives Not reported; structural analog for SAR studies Molecular weight: 220.65 g/mol; purity confirmed via NMR
1-(1H-Indol-3-yl)-6-methoxy-THβC Indole and methoxy substituents Multi-step condensation under reflux 5-HT receptor agonist (psilocybin analog) 35% yield; characterized by TLC and IR
(E)-3-(3,5-Difluoro-4-((1R,3R)-THβC-1-yl)phenyl)acrylic acid derivatives Fluorinated aryl and acrylic acid groups; rigid conformation Structure-guided optimization using ER-ligand co-crystals High-affinity ER antagonists Clinical candidate (AZD9496) with nM-level potency

Key Research Findings

Stereochemical Control : Enantioselective synthesis of THβC derivatives is critical for pharmacological efficacy. For example, (1S)-configured analogs exhibit higher binding affinity to estrogen receptors compared to (1R)-isomers .

Substituent Effects :

  • Electron-withdrawing groups (e.g., chloro at C6) enhance stability but reduce solubility .
  • Arylacrylic acid moieties (e.g., AZD9496) improve ER binding via hydrogen bonding and hydrophobic interactions .

AZD9496’s oral bioavailability and SERD activity highlight the scaffold’s versatility in oncology .

Biological Activity

1-(2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-yl)-2-propanone is a compound of interest due to its potential biological activities. This compound is a derivative of tetrahydro-β-carboline and exhibits structural similarities to various alkaloids known for their pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C11H10N2O
  • Molecular Weight : 186.21 g/mol
  • CAS Number : 17952-82-8

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and enzymes. Notably, it has been studied for its effects on:

  • Serotonin Receptors : It acts as a ligand for serotonin receptors, which are implicated in mood regulation and neuropsychiatric disorders.
  • Indoleamine 2,3-Dioxygenase (IDO) : Research indicates that derivatives of this compound may inhibit IDO, an enzyme involved in tryptophan metabolism associated with immune response modulation and cancer progression .

Neuroprotective Effects

Studies have shown that tetrahydrocarboline derivatives possess neuroprotective properties. For instance:

  • Neuroprotection in Neurodegenerative Diseases : Research suggests that these compounds may protect against neuronal cell death in models of Alzheimer's disease by modulating oxidative stress and inflammation .

Antidepressant Activity

The compound's ability to interact with serotonin receptors suggests potential antidepressant effects:

  • Animal Studies : Experimental models have demonstrated that administration of this compound can lead to increased serotonin levels and improved mood-related behaviors .

In Vitro Studies

Various in vitro studies have assessed the biological activity of this compound. Key findings include:

  • Cell Viability Assays : The compound exhibited cytoprotective effects in neuronal cell lines subjected to oxidative stress.
  • Enzyme Inhibition : It has shown inhibition of IDO activity in vitro, suggesting a mechanism for potential anti-inflammatory effects .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionReduced neuronal death in oxidative stress models
Antidepressant-like effectsIncreased serotonin levels in animal studies
IDO InhibitionSignificant reduction in IDO activity

Case Studies

  • Study on Neuroprotection :
    • A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of tetrahydrocarboline derivatives. The results indicated that these compounds significantly reduced cell death in models mimicking neurodegenerative conditions.
  • Antidepressant Effects :
    • In a controlled trial involving animal subjects, administration of the compound resulted in behavioral changes indicative of reduced anxiety and depression-like symptoms. This aligns with its proposed mechanism as a serotonin receptor modulator.

Q & A

Q. What are the primary synthetic routes for 1-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-2-propanone, and what experimental conditions are critical for optimizing yield?

  • The compound is synthesized via multi-step organic reactions, including the Pictet-Spengler reaction using tryptamine derivatives and aldehydes/ketones. Cyclization reactions with precursors like 2-benzoyl derivatives under reflux in ethanol or methanol are effective. Critical factors include reaction temperature (60–80°C), acid catalysts (e.g., l-tartaric acid), and solvent selection (water or dioxane) . Protective group strategies (e.g., tert-butyloxycarbonyl) prevent side reactions during intermediate formation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D) confirms proton environments and carbon frameworks, distinguishing diastereomers. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) identifies functional groups like ketones. X-ray crystallography resolves absolute stereochemistry, with studies reporting C–C bond lengths of 0.004 Å and R factors of 0.059 .

Q. What structural features of this compound contribute to its reactivity and potential bioactivity?

  • The tetrahydro-β-carboline core enables π-π stacking with biological targets, while the propanone side chain introduces electrophilic reactivity. Substituents (e.g., methoxy or fluoro groups) modulate lipophilicity and receptor binding, as seen in analogs with IC50 <1 μM in serotonin receptor assays .

Advanced Research Questions

Q. How can researchers address low yields (<30%) in the final steps of synthesizing this compound?

  • Low yields stem from incomplete cyclization or side reactions. Strategies:
  • Catalyst optimization : Transition metal catalysts (e.g., Rh(II)) or chiral squaramides improve enantioselectivity .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance stability; microwave-assisted synthesis reduces reaction times .
  • Protecting groups : Trifluoroacetyl protection prevents undesired alkylation .

Q. What methodologies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray structures)?

  • Discrepancies arise from dynamic effects (e.g., rotameric states). Solutions:
  • Variable-temperature NMR assesses conformational flexibility.
  • DFT validation against crystallographic data, adjusting for solvent effects .
  • NOESY/ROESY NMR confirms spatial proton proximity inferred from X-ray .

Q. What strategies enable enantioselective synthesis of C1-substituted derivatives?

  • Chiral auxiliaries (e.g., (S)-trypargine derivatives) and asymmetric catalysis are key:
  • Chiral phosphoric acids induce >90% ee in Pictet-Spengler reactions .
  • Rhodium(II)-catalyzed insertions achieve diastereomeric ratios >20:1 .

Q. How can researchers systematically identify biological targets and mechanisms of action?

  • Target deconvolution : Affinity chromatography with immobilized derivatives pulls down binding proteins, followed by LC-MS/MS .
  • Functional assays : Screen against GPCRs or kinases; fluorophore-labeled analogs show nanomolar binding to 5-HT2A receptors .
  • Transcriptomic profiling : RNA-seq reveals pathway enrichment (e.g., MAPK or apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.